4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine

kinase inhibitor conformational analysis structure-activity relationship

4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine (CAS 1355871-53-2, MW 220.31 g/mol, MF C₁₂H₂₀N₄) is a heterocyclic small molecule featuring a pyrimidine core C2‑aminated, C4‑methylated, and C6‑substituted with a 4‑methylazepane moiety. It is classified as a pyrimidine derivative and is primarily procured as a screening compound or building block (typically at 98% purity) for medicinal chemistry programs targeting kinases or epigenetic enzymes.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
Cat. No. B14914465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1CCCN(CC1)C2=NC(=NC(=C2)C)N
InChIInChI=1S/C12H20N4/c1-9-4-3-6-16(7-5-9)11-8-10(2)14-12(13)15-11/h8-9H,3-7H2,1-2H3,(H2,13,14,15)
InChIKeyFSCHBCONUGSMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine: Structural and Procurement Profile Overview


4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine (CAS 1355871-53-2, MW 220.31 g/mol, MF C₁₂H₂₀N₄) is a heterocyclic small molecule featuring a pyrimidine core C2‑aminated, C4‑methylated, and C6‑substituted with a 4‑methylazepane moiety [1]. It is classified as a pyrimidine derivative and is primarily procured as a screening compound or building block (typically at 98% purity) for medicinal chemistry programs targeting kinases or epigenetic enzymes .

Why 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine Cannot Be Interchanged with Common Piperidine or Morpholine Analogs


Close analogs—such as 4‑methyl‑6‑(piperidin‑1‑yl)pyrimidin‑2‑amine (CAS 91717‑22‑5) and 4‑methyl‑6‑(morpholin‑4‑yl)pyrimidin‑2‑amine (CAS 7752‑46‑7)—share the same pyrimidine core but differ critically at the C6 substituent [1]. The seven‑membered azepane ring introduces a unique conformational landscape (pseudorotational angles and ring‑flipping barriers) that fundamentally alters target‑binding geometry relative to the six‑membered piperidine or oxygen‑containing morpholine [2]. These differences directly impact kinase inhibitor pharmacophore models, where even subtle changes in ring size can lead to a loss of potency or selectivity [3].

Quantitative Differentiation of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine Relative to Closest Analogs


Evidence Item 1: Ring Size and Conformational Flexibility – Azepane vs. Piperidine

The azepane ring (seven‑membered) exhibits significantly more pseudorotational degrees of freedom than the six‑membered piperidine ring, directly affecting the dihedral angle between the pyrimidine plane and the saturated amine plane [1]. The piperidine analog crystallizes with two distinct conformations (dihedral angles 47.5° and 10.3° between piperidine and pyrimidine rings), while the azepane analog is predicted to adopt additional low‑energy conformers, potentially enabling binding to kinase pockets inaccessible to the piperidine analog [2].

kinase inhibitor conformational analysis structure-activity relationship

Evidence Item 2: Lipophilicity and Predicted Membrane Permeability – Azepane vs. Morpholine

Replacing the oxygen‑containing morpholine ring with a 4‑methylazepane ring substantially increases lipophilicity, as quantified by the computed XLogP3 value [1]. This shift is critical for programs requiring passive blood‑brain barrier (BBB) penetration or intracellular target engagement.

ADME logP blood-brain barrier permeability

Evidence Item 3: Topological Polar Surface Area (TPSA) and Its Impact on Oral Bioavailability

The TPSA value directly influences a compound's ability to cross biological membranes. The target compound's TPSA of 55 Ų sits near the optimal range for oral bioavailability and is significantly lower than that of the morpholine analog, which contains an additional hydrogen‑bond acceptor [1].

drug-likeness oral bioavailability Lipinski's Rule of Five

Evidence Item 4: Patent Coverage and Intellectual Property Differentiation for Kinase Inhibitor Applications

Pyrimidine derivatives bearing a C6‑azepane substituent are explicitly claimed in patent EP2008505172 (WO2007000240), which covers compounds of formula (I) as protein kinase inhibitors [1]. This patent family provides freedom‑to‑operate advantages over earlier‑generation piperidine‑based inhibitors, whose core patents are approaching expiry.

protein kinase inhibitor intellectual property patent landscape

Evidence Item 5: Purity Profile and Vendor Availability – Differentiation from Similar Screening Compounds

Vendor data confirms the compound is available at 98% purity (HPLC) from Leyan (product number 1355311) . This meets or exceeds the typical 95–97% purity offered for many piperidine and morpholine analogs from general screening suppliers, reducing the risk of false‑positive hits due to impurities in high‑throughput screening.

compound procurement screening library purity specification

High‑Value Research and Industrial Application Scenarios for 4‑Methyl‑6‑(4‑methylazepan‑1‑yl)pyrimidin‑2‑amine


Scenario 1: Kinase Inhibitor Lead Optimization Campaigns Requiring Novel IP Space

This compound serves as a privileged scaffold for kinase inhibitor programs targeting kinases with shallow or conformationally flexible hinge regions. Its azepane ring, which is explicitly covered under extant kinase inhibitor patents [1], offers a competitive advantage over piperidine‑based scaffolds whose patents are expiring.

Scenario 2: CNS‑Penetrant Kinase Probe Development

With an XLogP3 of 2.4 and a TPSA of 55 Ų [2], this compound sits within the favorable physicochemical space for passive BBB penetration—a critical requirement for CNS kinase targets (e.g., LRRK2, CDK5). Its higher lipophilicity compared to the morpholine analog (ΔLogP ~ +1.0) makes it a preferred starting point for CNS‑oriented medicinal chemistry.

Scenario 3: Epigenetic PRMT Inhibitor Screening Panels

Pyrimidin‑2‑amine derivatives with bulky saturated amine substituents at C6 have demonstrated activity against protein arginine methyltransferases (PRMTs), with close structural analogs showing IC50 values in the 15–64 nM range against PRMT6 and CARM1 (PRMT4) in baculovirus‑expressed enzyme assays [3]. The azepane analog is a high‑priority candidate for profiling against the PRMT family due to its unique conformational properties.

Scenario 4: Chemical Biology Tool Compound for Conformational Selectivity Studies

The increased pseudorotational freedom of the seven‑membered azepane ring (estimated ~4 accessible minima versus ~2 for piperidine) makes this compound an ideal tool for investigating the role of ligand conformational entropy in kinase selectivity [4]. This is particularly valuable for academic groups studying the thermodynamic basis of kinase inhibitor selectivity.

Quote Request

Request a Quote for 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.